molecular formula C11H11NO B2615273 2,3-dimethyl-1H-indole-5-carbaldehyde CAS No. 66258-21-7

2,3-dimethyl-1H-indole-5-carbaldehyde

Cat. No.: B2615273
CAS No.: 66258-21-7
M. Wt: 173.215
InChI Key: DSPUJWRECLSVSG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Mechanism of Action

Target of Action

The primary targets of 2,3-dimethyl-1H-indole-5-carbaldehyde It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could potentially involve a variety of downstream effects, contributing to the compound’s overall biological activity.

Result of Action

The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular levels.

Safety and Hazards

2,3-Dimethylindole-5-carbaldehyde is classified as an irritant . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

Indole derivatives, including 2,3-dimethylindole-5-carbaldehyde, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde typically involves the functionalization of the indole core. One common method includes the Vilsmeier-Haack reaction, where 2,3-dimethylindole is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 5-position . Another approach involves the Friedel-Crafts acylation of 2,3-dimethylindole followed by oxidation to yield the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized versions of the aforementioned laboratory methods, with considerations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-1H-indole-5-carbaldehyde is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity. The formyl group at the 5-position also provides a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

2,3-dimethyl-1H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPUJWRECLSVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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